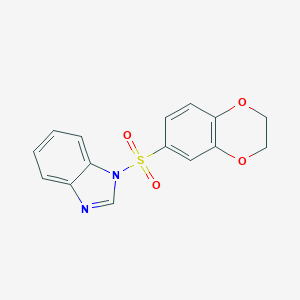

![molecular formula C8H10N2O3S B344911 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid CAS No. 313660-65-0](/img/structure/B344911.png)

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocyclic compound that consists of sulfur and nitrogen . Thiazole is a versatile entity in actions and reactions and has been an important heterocycle in the world of chemistry .

Synthesis Analysis

The synthesis of thiazole-bearing compounds typically involves two steps . The first step is the synthesis of core building blocks, which are 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids . This is achieved by the reaction of 3-(omega-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid . The second step is the synthesis of the corresponding 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids amides using 1,1’-carbonyldimidazole as a coupling reagent .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

科学的研究の応用

Antioxidant and Anti-inflammatory Applications

A study highlighted the synthesis of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities. Benzofused thiazole analogues have shown potential as lead molecules for therapeutic agents, including anticancer, anti-inflammatory, antioxidant, and antiviral applications. The synthesized derivatives demonstrated distinct anti-inflammatory activity and potential antioxidant activity against several reactive species, indicating their relevance as new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Synthesis and Biological Importance

Another segment of research focuses on the synthesis and biological importance of 2-(thio)ureabenzothiazoles. These compounds, which incorporate features related to "3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid," have broad biological activities. The review covered chemical aspects of these compounds as potential therapeutic agents and their mechanisms of action across a variety of pharmacological activities, highlighting their importance in medicinal chemistry (Rosales-Hernández et al., 2022).

Chemical Synthesis and Applications

Furthermore, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, which share structural similarities with the targeted molecule, has been explored for the synthesis of various heterocyclic compounds. This research shows the compound's significance in the synthesis of heterocyclic compounds and dyes, offering insights into its versatile applications in developing new chemical entities with potential biological activities (Gomaa & Ali, 2020).

Extraction and Purification Techniques

Research on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids also provides relevant insights. This study compares efficiencies of various acid extractions, including those structurally related to "this compound," highlighting supercritical CO2 as an efficient method for carboxylic acid separation from aqueous solutions. The findings are crucial for understanding the extraction and purification processes relevant to the compound of interest (Djas & Henczka, 2018).

将来の方向性

Thiazole-bearing compounds have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, it is expected that future research will continue to explore new thiazole-bearing compounds, including “3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid”, for potential therapeutic applications .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

生化学分析

Biochemical Properties

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for carbohydrate metabolism . Additionally, this compound can form non-covalent complexes with proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. In certain cell types, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, the compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to result in sustained changes in gene expression and cellular metabolism, indicating potential long-term benefits or adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic function . The threshold for these effects varies depending on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate and lipid metabolism . Additionally, it can affect the levels of certain metabolites, leading to changes in overall metabolic homeostasis . The interactions of this compound with these metabolic pathways highlight its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHUORHAZEGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

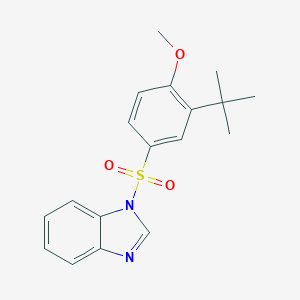

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)

amine](/img/structure/B344832.png)

amine](/img/structure/B344833.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)

amine](/img/structure/B344835.png)

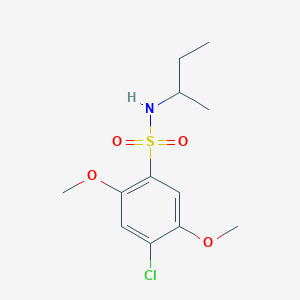

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)

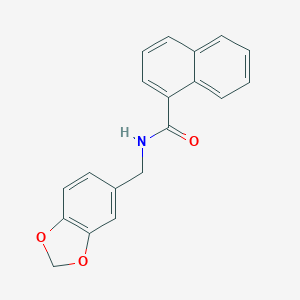

![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)